
1,3-Oxathiolane, 2-(2-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Oxathiolane, 2-(2-chlorophenyl)- is an organosulfur compound with the molecular formula C9H9ClOS. It is a five-membered heterocyclic compound containing sulfur and oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Oxathiolane, 2-(2-chlorophenyl)- can be synthesized through the condensation of mercaptoethanol with formaldehyde, a typical method for the synthesis of thioacetals . The reaction involves the use of a solid acid catalyst, such as sulfonic acid-functionalized nanoporous Na±montmorillonite, which offers advantages like short reaction times and high yields . Other catalysts that can be used include Lewis acids like ZrCl4, Sc(OTf)3, and In(OTf)3 .
Industrial Production Methods
Industrial production of 1,3-Oxathiolane, 2-(2-chlorophenyl)- typically involves large-scale synthesis using similar methods as described above. The use of heterogeneous catalysts, such as carbon-based sulfonic acid and silica sulfuric acid, is preferred for their eco-friendly and efficient catalytic properties .
化学反応の分析
Types of Reactions
1,3-Oxathiolane, 2-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Oxathiolane, 2-(2-chlorophenyl)- has several scientific research applications:
作用機序
The mechanism of action of 1,3-Oxathiolane, 2-(2-chlorophenyl)- involves its interaction with molecular targets through various pathways:
類似化合物との比較
Similar Compounds
1,3-Oxathiolane: The parent compound without the chlorophenyl group.
1,3-Thiazolidine: A similar five-membered heterocycle containing sulfur and nitrogen.
1,3-Dioxolane: A five-membered heterocycle containing two oxygen atoms.
Uniqueness
1,3-Oxathiolane, 2-(2-chlorophenyl)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and biological activities compared to its analogues . This structural modification enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
特性
CAS番号 |
99586-81-9 |
|---|---|
分子式 |
C9H9ClOS |
分子量 |
200.69 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-1,3-oxathiolane |
InChI |
InChI=1S/C9H9ClOS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2 |
InChIキー |
QAYKQQMWQFYBGE-UHFFFAOYSA-N |
正規SMILES |
C1CSC(O1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


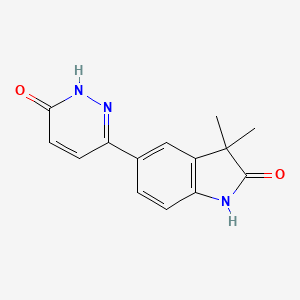


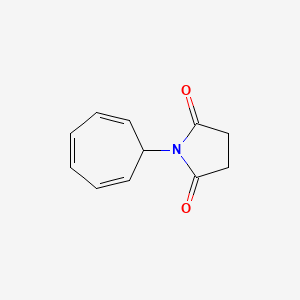
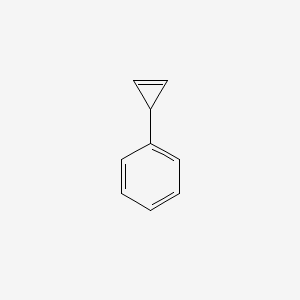
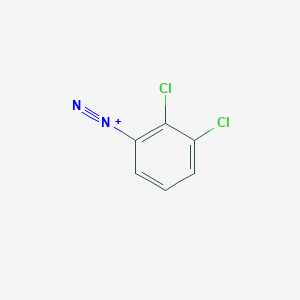
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
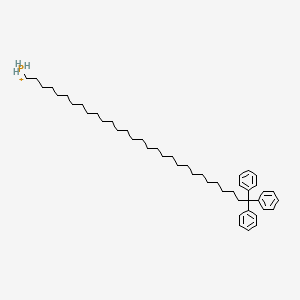
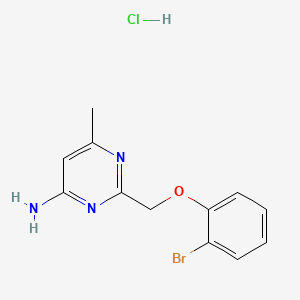


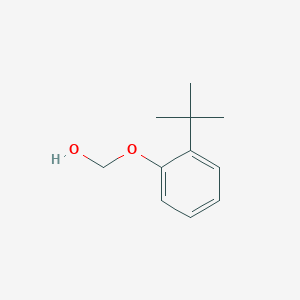
![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)

